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Introduction

Dideuteriomethanone (CD:20), also known as formaldehyde-dz, is the deuterated
isotopologue of formaldehyde (CH20).[1][2] As the simplest deuterated aldehyde, it serves as
an invaluable tool in a multitude of scientific disciplines. Its significance is primarily rooted in the
kinetic isotope effect (KIE), where the replacement of protium with deuterium, which is twice as
heavy, leads to measurable changes in reaction rates.[1] This phenomenon allows researchers
to elucidate complex reaction mechanisms, probe rate-determining steps, and understand
enzymatic pathways.[1]

In addition to mechanistic studies, dideuteriomethanone is widely used in advanced analytical
techniques. In nuclear magnetic resonance (NMR) spectroscopy, its use can simplify complex
spectra.[1] In mass spectrometry (MS), it is employed for differential isotopic labeling, enabling
the precise relative quantification of proteins and other biomolecules in complex samples—a
technique critical in proteomics and drug discovery.[1][3] This guide provides an in-depth
overview of the core physical, spectroscopic, and chemical properties of
dideuteriomethanone, along with experimental protocols for its synthesis and
characterization.

Core Physical Properties
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Pure dideuteriomethanone is a colorless gas at room temperature, analogous to its non-
deuterated counterpart.[2][4][5] It polymerizes readily and is therefore commonly handled as a
solution, typically ~20% (w/w) in deuterium oxide (D20).[2][3][4][5][6] The physical properties of
the pure compound are summarized below. Values for boiling and melting points are for
standard formaldehyde (CH20) and serve as a close approximation, as specific experimental
values for pure CD20 are not readily available.

Property Value

Source(s)

IUPAC Name

Dideuteriomethanone

[2]

Formaldehyde-dz,

Synonyms (®Hz)Formaldehyde, CD20 l2Jiltel
CAS Number 1664-98-8 [11[2][4][5]16]
Molecular Formula CD20 [41[6]
Average Molecular Weight 32.04 g/mol [315116]1[7]

Monoisotopic / Exact Mass

32.023118 Da

[1](21[4]

Boiling Point (as H2CO)

-19 °C (-2 °F; 254 K) at 760

mmHg

[4]115]

Melting Point (as H2CO)

-92 °C (-134 °F; 181 K)

[2]14](5]

Vapor Pressure

3460 mmHg at 25 °C

[7]

Flash Point

> 110 °C (> 230 °F)

[5]

Solubility

Sparingly soluble in water;

slightly soluble in methanol.

[5]

Spectroscopic and Analytical Characterization

Spectroscopic analysis is fundamental for confirming the identity, purity, and isotopic
enrichment of dideuteriomethanone.

Mass Spectrometry (MS)
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High-resolution mass spectrometry (HRMS) is the definitive technique for confirming the
elemental composition of dideuteriomethanone by providing a highly accurate mass-to-
charge (m/z) value for its molecular ion.[1] It is the primary method used to verify its isotopic
purity and distinguish it from impurities or other isotopologues.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure and the local
environment of nuclei.

e 13C NMR: The carbon atom in dideuteriomethanone is highly informative. The carbonyl
carbon typically resonates in the downfield region of the spectrum (170-220 ppm).[1] Due to
spin-spin coupling with the two directly attached deuterium nuclei (spin, I=1), the carbon
signal is split into a quintet (a five-line pattern), according to the 2nl+1 rule.[1] The one-bond
carbon-deuterium coupling constant (*J C-D) is typically in the range of 20-30 Hz.[1]

e 2H NMR: Deuterium NMR provides a direct method to observe the deuterium nuclei, showing
a characteristic signal for the CD2 group.[1]

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy probes the vibrational modes of the molecule. The substitution of
hydrogen with heavier deuterium atoms causes a significant shift in the vibrational frequencies
to lower wavenumbers compared to formaldehyde. This shift is a hallmark of successful
deuteration. The fundamental vibrational modes for dideuteriomethanone have been
identified as follows.[8]

Vibrational Mode Assignment Frequency (cm™?)
V1 Symmetric CD2 Stretch 2056.4

V2 C=0 Stretch 1700.0

V3 Asymmetric CD2 Stretch 2160.3

Va CD:z Scissoring (Bend) 1106.4

Vs CD2 Rocking 990.2

Ve Out-of-Plane Bend 938.0
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Experimental Protocols
Synthesis of Dideuteriomethanone via Methylene-d:
Diacetate

A robust, molar-scale synthesis of dideuteriomethanone with high isotopic enrichment (>98%)
has been developed from deuterated methylene bromide.[3][9][10]

Step 1: Synthesis of Methylene-d2 Diacetate

o A mixture of methylene-d2 bromide (1 mole), potassium acetate (3-4 moles), and glacial
acetic acid containing 5% acetic anhydride is prepared in a round-bottom flask equipped with
a reflux condenser.[3]

o The mixture is heated to reflux and maintained for several hours until the reaction is
complete (monitored by GC or TLC).

e Upon cooling, the reaction mixture is filtered to remove potassium bromide salts.

o The filtrate is distilled under reduced pressure (12 mmHg) to remove acetic acid and acetic
anhydride.[3]

e The product, methylene-dz diacetate, is collected as a fraction at 61-63 °C. The deuterium
content can be verified by NMR analysis.[3]

Step 2: Hydrolysis to Dideuteriomethanone
e The purified methylene-d2 diacetate is subjected to rapid hydrolysis.
e The hydrolysis yields a concentrated solution of dideuteriomethanone.[3]

e This solution contains only volatile components. Evaporation to dryness yields pure,
polymeric dideuteriomethanone (paraformaldehyde-dz).[3]

In Situ Generation of Dideuteriomethanone

For applications requiring the direct use of monomeric formaldehyde-dz in solution, an in situ
generation method can be employed.[11]
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o To areaction vessel containing the substrate in DMSO-ds, add cesium carbonate (Cs2CO3)
and 4A molecular sieves.

e Add bromine (Brz) to the mixture.

e The reaction is stirred, typically at an elevated temperature (e.g., 60 °C), for a period
sufficient to generate dideuteriomethanone from the deuterated solvent.[11]

e The generated CD:z0 is then available to react directly with the substrate in the vessel.

Workflow Visualizations

The following diagrams illustrate the logical workflow for the synthesis and characterization of
dideuteriomethanone and its application in mechanistic studies.
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Kinetic Isotope Effect Experiment
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Reactant with C-H bond (using CD20)

Reaction rate kH Reaction rate kD
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Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 8/9 Tech Support


https://www2.mst.dk/udgiv/Publications/1999/87-7909-563-1/html/formaldehyde/kap01.htm
https://cdnsciencepub.com/doi/pdf/10.1139/v69-069
https://en.wikipedia.org/wiki/Formaldehyde
https://byjus.com/chemistry/formaldehyde/
https://www.inchem.org/documents/icsc/icsc/eics0695.htm
https://www.lookchem.com/ProductWholeProperty_LCPL436109.htm
https://www.researchgate.net/publication/237847154_SYNTHESIS_OF_ORGANIC_DEUTERIUM_COMPOUNDS_PART_VI_FORMALDEHYDE-d2_AND_FORMALDEHYDE-d
https://cdnsciencepub.com/doi/10.1139/v69-069
https://www.researchgate.net/publication/237852137_New_synthesis_of_formaldehyde-d2
https://pmc.ncbi.nlm.nih.gov/articles/PMC9205602/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9205602/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9205602/
https://www.benchchem.com/product/b124363#what-are-the-physical-properties-of-dideuteriomethanone
https://www.benchchem.com/product/b124363#what-are-the-physical-properties-of-dideuteriomethanone
https://www.benchchem.com/product/b124363#what-are-the-physical-properties-of-dideuteriomethanone
https://www.benchchem.com/product/b124363#what-are-the-physical-properties-of-dideuteriomethanone
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b124363?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b124363?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory

Check Availability & Pricing

BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

© 2025 BenchChem. All rights reserved.

9/9

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b124363?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

